Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Overview
Description
Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate is a chemical compound that belongs to the family of fluoroaromatic compounds. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate is not well understood. However, it is believed to act as a nucleophile in reactions involving carbonyl compounds.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and analgesic properties in animal studies.
Advantages and Limitations for Lab Experiments
Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate has several advantages for lab experiments. It is stable, easy to handle, and can be easily synthesized in large quantities. However, its limited solubility in water can pose a challenge for certain experiments.
Future Directions
There are several future directions for the research and development of Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate. These include:
1. Investigation of its potential as a catalyst in organic reactions.
2. Exploration of its anti-inflammatory and analgesic properties for the development of new pain-relieving drugs.
3. Development of new synthetic routes for the production of this compound.
4. Investigation of its potential as a building block for the synthesis of new materials.
5. Study of its mechanism of action in carbonyl reactions.
Conclusion:
This compound is a versatile chemical compound with a wide range of potential applications in scientific research. Its unique properties make it an attractive building block for the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in different fields.
Scientific Research Applications
Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate has a wide range of potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in the development of new chemical reactions and catalysts.
Properties
IUPAC Name |
methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQELSYTZKFGZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374570 | |
Record name | methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98601-37-7 | |
Record name | methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98601-37-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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